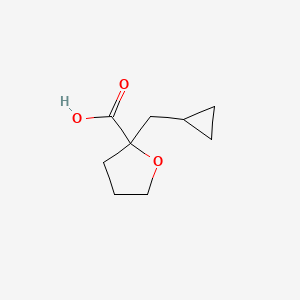![molecular formula C15H18F3NO4 B13504887 N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine CAS No. 139520-44-8](/img/structure/B13504887.png)
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These compounds contain leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Analyse Des Réactions Chimiques
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organoboron reagents for coupling reactions and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzyloxycarbonyl and trifluoromethyl groups.
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a proteasome inhibitor, which can block the action of proteasomes, cellular complexes that break down proteins . This makes it a valuable compound for research into treatments for diseases that involve protein degradation.
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine involves its role as a proteasome inhibitor. It exerts its effects by binding to the active sites of proteasomes, thereby preventing the breakdown of proteins . This inhibition can lead to the accumulation of proteins within cells, which can have various biological effects depending on the specific proteins involved.
Comparaison Avec Des Composés Similaires
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine can be compared to other similar compounds such as N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal . While both compounds contain benzyloxycarbonyl-protected amino groups, this compound is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties and biological activity. Other similar compounds include various leucine derivatives that have different protecting groups or additional functional groups.
Propriétés
Numéro CAS |
139520-44-8 |
|---|---|
Formule moléculaire |
C15H18F3NO4 |
Poids moléculaire |
333.30 g/mol |
Nom IUPAC |
4-methyl-2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C15H18F3NO4/c1-10(2)8-14(12(20)21,15(16,17)18)19-13(22)23-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,19,22)(H,20,21) |
Clé InChI |
SHRMXBHWKQDIQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione](/img/structure/B13504808.png)
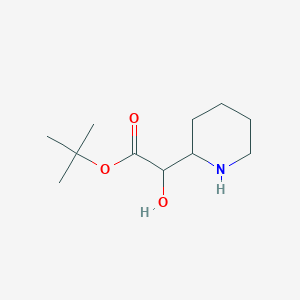
![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)
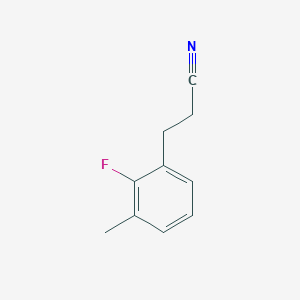
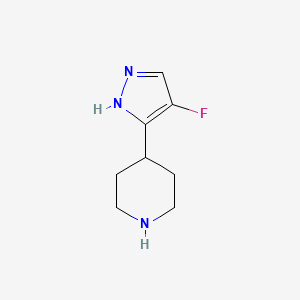
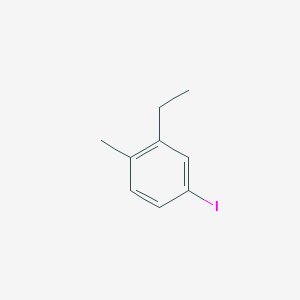
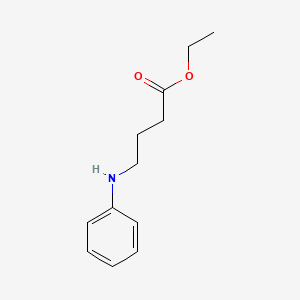
![N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine](/img/structure/B13504844.png)
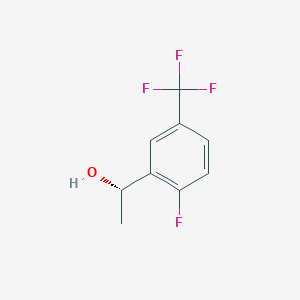
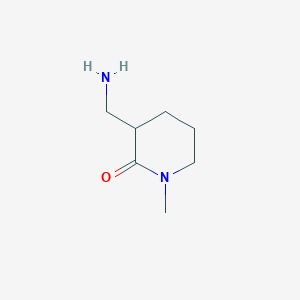
![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid](/img/structure/B13504865.png)
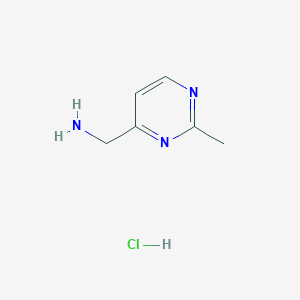
![Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13504882.png)
